molecular formula C15H32BrP B1609066 Allyltributylphosphonium bromide CAS No. 55894-18-3

Allyltributylphosphonium bromide

Cat. No.: B1609066
CAS No.: 55894-18-3
M. Wt: 323.29 g/mol
InChI Key: GGJHLMANZFSVPZ-UHFFFAOYSA-M
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Description

Allyltributylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C15H32BrP . It is commonly used in organic synthesis and as a phase-transfer catalyst. This compound is known for its ability to facilitate various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Scientific Research Applications

Allyltributylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst to facilitate reactions between compounds in different phases. It is also employed in the synthesis of complex organic molecules.

    Medicine: Research is ongoing into the use of phosphonium salts in the development of new pharmaceuticals, particularly for their ability to target specific cellular pathways.

    Industry: In industrial chemistry, it is used in the production of polymers, resins, and other materials.

Future Directions

Phosphonium salts, including Allyltributylphosphonium bromide, have potential applications in various fields. For instance, they have been used to enhance the stability of metallic lithium anodes, which could lead to the development of long-term stability and safety in lithium metal batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyltributylphosphonium bromide can be synthesized through the reaction of tributylphosphine with allyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:

P(C4H9)3+CH2=CHCH2BrP(C4H9)3CH2CH=CH2Br\text{P(C}_4\text{H}_9\text{)}_3 + \text{CH}_2\text{=CHCH}_2\text{Br} \rightarrow \text{P(C}_4\text{H}_9\text{)}_3\text{CH}_2\text{CH=CH}_2\text{Br} P(C4​H9​)3​+CH2​=CHCH2​Br→P(C4​H9​)3​CH2​CH=CH2​Br

Industrial Production Methods

In industrial settings, the synthesis of phosphonium, allyltributyl-, bromide is often carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity. The reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Allyltributylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Wittig Reactions: It can be used to form ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Wittig Reagents: The compound can react with aldehydes or ketones in the presence of a strong base like butyllithium to form ylides.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.

    Phosphine Oxides: Oxidation reactions yield phosphine oxides.

    Alkenes: Wittig reactions produce alkenes as the major products.

Comparison with Similar Compounds

Allyltributylphosphonium bromide can be compared with other similar compounds such as:

    Methyltriphenylphosphonium Bromide: Used in similar Wittig reactions but has different steric and electronic properties.

    Butyltriphenylphosphonium Bromide: Another quaternary phosphonium salt with different alkyl groups, affecting its reactivity and solubility.

    Benzyltriphenylphosphonium Bromide: Used in the synthesis of various organic compounds, with a benzyl group that influences its chemical behavior.

This compound is unique due to its specific combination of allyl and tributyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial chemistry.

Properties

IUPAC Name

tributyl(prop-2-enyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32P.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJHLMANZFSVPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971295
Record name Tributyl(prop-2-en-1-yl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55894-18-3
Record name Allyltributylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55894-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, allyltributyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055894183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222446
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyl(prop-2-en-1-yl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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